1-(2-(4-Nitrophenoxy)ethyl)piperidine
Overview
Description
“1-(2-(4-Nitrophenoxy)ethyl)piperidine” is a chemical compound with the molecular formula C13H18N2O3 . It has a molar mass of 250.29 .
Synthesis Analysis
The synthesis of “1-(2-(4-Nitrophenoxy)ethyl)piperidine” can be achieved from 4-Nitrophenol and 1-(2-Chloroethyl)piperidine hydrochloride .Molecular Structure Analysis
The molecular structure of “1-(2-(4-Nitrophenoxy)ethyl)piperidine” consists of a piperidine ring attached to a nitrophenoxy group via an ethyl linker . The average mass of the molecule is 250.294 Da and the monoisotopic mass is 250.131744 Da .Scientific Research Applications
Antioxidants and Medical Imaging
- Nitroxides, including those based on piperidine structures, are utilized for various biomedical applications, such as antioxidants, contrast agents in medical imaging, and spin probes. Research has highlighted the effectiveness of these compounds in these areas, with specific focus on their stability and reactivity, which are key for their functionality in biological environments (Sakai et al., 2010).
Radiolabeled Probes for Receptor Studies
- Piperidine derivatives have been developed as radiolabeled probes, particularly for σ-1 receptors. This research is significant in exploring the binding and interaction of these receptors in the brain and other organs, which has implications for understanding various neurological and physiological processes (Waterhouse et al., 1997).
Opiate Analgesics
- Novel piperidine derivatives have been synthesized in the search for opiate analgesics with improved pharmacological properties. This research underlines the potential of piperidine-based compounds in developing new, effective pain management solutions (Galt et al., 1989).
Cardiovascular Research
- Piperidine compounds have been investigated in the context of cardiovascular activities, highlighting their potential application in the study and treatment of heart-related conditions. This research underscores the versatility of piperidine derivatives in various medical fields (Krauze et al., 2004).
Anticancer Research
- Piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids have been evaluated as potential anticancer agents. This research is a part of ongoing efforts to discover new therapeutic agents that can effectively target and treat various forms of cancer (Rehman et al., 2018).
properties
IUPAC Name |
1-[2-(4-nitrophenoxy)ethyl]piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c16-15(17)12-4-6-13(7-5-12)18-11-10-14-8-2-1-3-9-14/h4-7H,1-3,8-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLQQRQNEDYOBHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCOC2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70357755 | |
Record name | 1-(2-(4-Nitrophenoxy)ethyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70357755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(4-Nitrophenoxy)ethyl)piperidine | |
CAS RN |
92033-76-6 | |
Record name | 1-(2-(4-Nitrophenoxy)ethyl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70357755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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